Amisulpride
Overview
Description
Amisulpride is a second-generation atypical antipsychotic medication primarily used to treat schizophrenia and acute psychotic episodes. It is a selective dopamine D2 and D3 receptor antagonist, which means it blocks these receptors in the brain, helping to alleviate symptoms of psychosis . This compound is also used in lower doses to treat dysthymia and as an antiemetic to prevent postoperative nausea and vomiting .
Mechanism of Action
Target of Action
Amisulpride is a benzamide derivative and a dopamine receptor antagonist . It selectively works on dopamine D2 and D3 receptors . These receptors are primarily located in the limbic system , a part of the brain involved in our behavioral and emotional responses .
Mode of Action
This compound interacts with its targets, the dopamine D2 and D3 receptors, by acting as an antagonist . This means it binds to these receptors and blocks their activity. The blockade of these receptors in the limbic system helps to alleviate both positive and negative symptoms of schizophrenia . It also exhibits antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression .
Biochemical Pathways
This compound, as a dopamine D2 and D3 receptor antagonist, influences the dopaminergic pathways in the brain . By blocking the D2 and D3 receptors, this compound can alter the levels of dopamine, a neurotransmitter that plays a key role in reward, motivation, memory, and other important functions . This can lead to changes in mood, behavior, and cognition .
Pharmacokinetics
This compound shows linear pharmacokinetics with a bioavailability of 48% . It undergoes minimal metabolism, and its metabolites in plasma are largely undetectable . The elimination half-life of this compound is approximately 12 hours after an oral dose . It is predominantly eliminated in the urine as the parent compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in dopaminergic neurotransmission . By blocking dopamine D2 and D3 receptors, this compound can reduce the overactivity of dopamine, which is often associated with positive symptoms of schizophrenia such as hallucinations and delusions . On the other hand, this compound can also enhance dopaminergic activity in areas of the brain where dopamine function may be underactive, which can help to alleviate negative symptoms of schizophrenia such as lack of motivation and social withdrawal .
Action Environment
Environmental factors can influence the action of this compound. For instance, renal function has been found to significantly impact the pharmacokinetics of this compound . Patients with renal impairment may require dose adjustments due to decreased clearance of the drug . Furthermore, this compound can be found in the environment, such as in wastewater treatment plants, due to its excretion in urine . Photodegradation, a process influenced by environmental factors like light and temperature, can affect the stability and persistence of this compound in the environment .
Biochemical Analysis
Biochemical Properties
Amisulpride interacts with dopamine D2 and D3 receptors . It predominantly works in the limbic system, which explains its relatively lower risk of extrapyramidal adverse effects compared to other atypical antipsychotic agents .
Cellular Effects
This compound alleviates both positive and negative symptoms of schizophrenia, and it exhibits antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression . It has been found to have a higher affinity for the 5-HT 7 receptor .
Molecular Mechanism
This compound works by blocking, or antagonizing, the dopamine D2 receptor, reducing its signaling . The effectiveness of this compound in treating dysthymia and the negative symptoms of schizophrenia is believed to stem from its blockade of the presynaptic dopamine D2 receptors .
Temporal Effects in Laboratory Settings
This compound shows large interindividual variability in plasma/serum levels . The elimination half-life of this compound is approximately 12 hours after an oral dose .
Dosage Effects in Animal Models
In animal studies, this compound demonstrated preferential affinity for presynaptic D2 and D3 receptors at low doses . Higher doses antagonised postsynaptic D2 and D3 receptors .
Metabolic Pathways
This compound undergoes minimal metabolism . Its metabolites in plasma are largely undetectable . Two identified metabolites, formed by de-ethylation and oxidation, are pharmacologically inactive .
Transport and Distribution
This compound and sulpiride are substrates of organic cation transporters of the SLC22 family . SLC22 transporters may play an important role in the distribution of this compound and sulpiride, including their ability to penetrate the blood-brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amisulpride involves several key steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as solvent evaporation, solvent drop grinding, and dry grinding are employed to enhance the solubility and dissolution rate of the final product .
Chemical Reactions Analysis
Types of Reactions: Amisulpride undergoes several types of chemical reactions, including:
Oxidation: As mentioned in the synthesis, oxidation is a key step in the preparation of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Sodium tungstate, ammonium molybdate.
Bases: Dimethyl sulfate, TBAB.
Coupling Agents: Phenyl chloroformate, oxalyl chloride.
Major Products: The major product formed from these reactions is 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid, which is then coupled to form this compound .
Scientific Research Applications
Amisulpride has a wide range of scientific research applications:
Psychiatry: It is extensively used in the treatment of schizophrenia, bipolar disorder, and dysthymia
Neuroimaging: Studies have used this compound to investigate brain changes during reward and motivation-related processing using functional MRI.
Pharmacokinetics: Research has focused on the variability in plasma/serum levels of this compound among different populations.
Blood-Brain Barrier Studies: This compound’s interaction with GLUT1 at the blood-brain barrier has been studied to understand its transport mechanisms.
Comparison with Similar Compounds
Amisulpride is often compared with other atypical antipsychotics such as:
Sulpiride: Another substituted benzamide with similar dopaminergic blocking activity but with additional low-affinity D4 antagonist properties
Quetiapine (Seroquel): An atypical antipsychotic that is more sedating and has a broader receptor profile.
Aripiprazole (Abilify): Known for its partial agonist activity at dopamine receptors, making it less likely to cause weight gain compared to other antipsychotics.
This compound’s selectivity for D2 and D3 receptors, along with its lower risk of extrapyramidal side effects, sets it apart from other antipsychotics .
Properties
IUPAC Name |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJOBXMMWNYJFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042613 | |
Record name | Amisulpride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Amisulpride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 2.93e-01 g/L | |
Record name | Amisulpride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06288 | |
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Record name | Amisulpride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dopamine is an essential and critical neurotransmitter produced in the substantia nigra and ventral tegmental regions of the brain. Dopaminergic projection function in the nigrostriatal, mesolimbic, and mesocortical systems. Hyperactive dopamine transmission in the mesolimbic areas, or dopamine dysregulation in various major brain regions, is understood as the key driver of positive and negative symptoms of schizophrenia. Many antipsychotic agents act as D2 receptor antagonists, as with amisulpride. Amisulpride is a selective dopamine D2 and D3 receptor antagonist. It has high preferential activity towards dopamine receptors in the limbic system rather than the striatum, leading to a lower risk of extrapyramidal side effects than other atypical antipsychotic agents. At low doses, amisulpride reduces negative symptoms of schizophrenia by blocking pre-synaptic dopamine D2 and D3 receptors, increasing the levels of dopamine in the synaptic cleft and facilitating dopaminergic transmission. At higher doses, amisulpride blocks postsynaptic receptors, inhibiting dopaminergic hyperactivity: this explains the drug improving positive symptoms. Amisulpride also works as an antagonist at 5-HT7A receptors and 5-HT2A receptors, which may be related to its antidepressant effects. The chemoreceptor trigger zone (CTZ), also commonly known as the area postrema (AP), is an important brain region located within the dorsal surface of the medulla oblongata. CTZ is involved in emesis: it contains receptors, such as dopamine receptors, that are activated in response to emetic agents in the blood and relay information to the vomiting center, which is responsible for inducing the vomiting reflex. Amisulpride is an antiemetic agent that works to limit signals that promote nausea and vomiting. Amisulpride binds to D2 and D3 receptors in the CTZ, leading to reduced dopaminergic signalling into the vomiting center. | |
Record name | Amisulpride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06288 | |
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CAS No. |
71675-85-9, 53583-79-2 | |
Record name | Amisulpride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71675-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Amisulpride [INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675859 | |
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Record name | Amisulpride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06288 | |
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Record name | amisulpride | |
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Record name | Amisulpride | |
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Record name | Amisulpride | |
Source | European Chemicals Agency (ECHA) | |
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Record name | AMISULPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8110R61I4U | |
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Record name | Amisulpride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126-127, 126 - 127 °C | |
Record name | Amisulpride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06288 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amisulpride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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